1-Cyclopropyl-1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]decan-1-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]nonan-5-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]undecan-5-ol;1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pentan-1-ol
Description
The four compounds under analysis are boronic ester derivatives characterized by the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This functional group is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry . Below is a detailed structural breakdown:
1-Cyclopropyl-1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]decan-1-ol: Features a cyclopropyl and phenyl substituent on the first carbon, a decanol backbone, and a boronic ester at position 2. The cyclopropyl group introduces steric bulk, while the phenyl group may enhance π-π interactions in coupling reactions.
5-Methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]nonan-5-ol: Contains a branched methyl group at position 5 and a nonanol chain. The shorter chain (compared to decanol) may improve solubility in polar solvents.
1-Phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pentan-1-ol: The shortest chain (pentanol) with a phenyl group at position 1, balancing steric effects and reactivity.
Properties
CAS No. |
8016-96-4 |
|---|---|
Molecular Formula |
C80H138B4O12 |
Molecular Weight |
1335.2 g/mol |
IUPAC Name |
1-cyclopropyl-1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]decan-1-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]nonan-5-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]undecan-5-ol;1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pentan-1-ol |
InChI |
InChI=1S/C26H41BO3.C19H37BO3.C18H27BO3.C17H33BO3/c1-6-7-8-9-10-12-17-23(20-27-29-24(2,3)25(4,5)30-27)26(28,22-18-19-22)21-15-13-11-14-16-21;1-8-10-11-12-14-19(7,21)16(13-9-2)15-20-22-17(3,4)18(5,6)23-20;1-6-10-15(16(20)14-11-8-7-9-12-14)13-19-21-17(2,3)18(4,5)22-19;1-8-10-12-17(7,19)14(11-9-2)13-18-20-15(3,4)16(5,6)21-18/h11,13-16,20,22,28H,6-10,12,17-19H2,1-5H3;15,21H,8-14H2,1-7H3;7-9,11-13,16,20H,6,10H2,1-5H3;13,19H,8-12H2,1-7H3 |
InChI Key |
XQMGNGSNYCMFLX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(CCC)C(C2=CC=CC=C2)O.B1(OC(C(O1)(C)C)(C)C)C=C(CCC)C(C)(CCCC)O.B1(OC(C(O1)(C)C)(C)C)C=C(CCC)C(C)(CCCCCC)O.B1(OC(C(O1)(C)C)(C)C)C=C(CCCCCCCC)C(C2CC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Organoboron Compounds
Organoboron compounds, such as those containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety, are commonly used in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.
Cross-Coupling Reactions
Cross-coupling reactions are pivotal in forming carbon-carbon bonds. The Suzuki-Miyaura reaction is particularly useful for synthesizing complex molecules by coupling aryl or vinyl boronic acids with aryl or vinyl halides.
Preparation of Boronic Acid Derivatives
Boronic acid derivatives can be prepared from the corresponding halides using bis(pinacolato)diboron (B$$2$$pin$$2$$) in the presence of a palladium catalyst and a base like potassium acetate.
Analysis and Purification
Spectroscopic Analysis
- NMR Spectroscopy : Used to confirm the structure of the synthesized compounds.
- Mass Spectrometry : Provides molecular weight confirmation.
Purification Techniques
- Column Chromatography : Often used to purify the final products.
- Preparatory HPLC : Can be employed for more complex mixtures.
Data Table: General Conditions for Suzuki-Miyaura Cross-Coupling Reactions
| Reagent | Solvent | Catalyst | Base | Temperature |
|---|---|---|---|---|
| Boronic Acid | 1,4-Dioxane/Water | Pd(II) Complex | K$$2$$CO$$3$$ or K$$3$$PO$$4$$ | 80°C to 100°C |
| Halide/Triflate | Ethanol/Water | Pd(0) Complex | NaOH or Cs$$2$$CO$$3$$ | 50°C to 120°C |
This table provides general conditions for Suzuki-Miyaura reactions, which can be adapted for synthesizing the target compounds.
Chemical Reactions Analysis
Types of Reactions
These compounds primarily undergo:
Oxidation: Conversion to corresponding boronic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of the boronic ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and various substituted organic molecules, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as probes for biological studies.
Medicine: Investigated for their potential use in cancer therapy and other medical applications due to their unique chemical properties.
Industry: Utilized in the production of advanced materials and as catalysts in various industrial processes.
Mechanism of Action
The mechanism of action of these compounds often involves the formation of boron-oxygen or boron-carbon bonds, which can interact with various molecular targets. In biological systems, these interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Structural and Physical Properties
The substituents and chain lengths significantly influence physical properties and reactivity (Table 1):
Key Observations :
- Chain Length : Longer chains (e.g., undecan-5-ol) increase hydrophobicity, reducing aqueous solubility but enhancing compatibility with lipid membranes. This property is critical in drug design .
- Phenyl groups enhance stability in Suzuki reactions due to resonance effects .
Reactivity in Cross-Coupling Reactions
Boronic esters are pivotal in Suzuki-Miyaura reactions, which form C–C bonds between aryl/alkyl halides and boronic acids/esters . Reactivity trends:
- Electron-Withdrawing vs. Electron-Donating Groups : The phenyl group (electron-donating) stabilizes the boronic ester, improving coupling efficiency, as seen in analogous compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride .
- Steric Effects : The cyclopropyl group in the decan-1-ol derivative may reduce reaction rates compared to methyl or linear alkyl substituents, as observed in hindered analogs like 2-cyclopropyl-6-(dioxaborolan-2-yl)benzonitrile .
- Solubility: Shorter chains (e.g., pentan-1-ol) improve solubility in common solvents (e.g., acetonitrile, ethanol), facilitating homogeneous reaction conditions .
Biological Activity
The compounds of interest, including 1-Cyclopropyl-1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]decan-1-ol , 5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]nonan-5-ol , 5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]undecan-5-ol , and 1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pentan-1-ol , belong to a class of compounds that exhibit significant biological activities due to their unique structural features. This article will explore the biological activity of these compounds based on existing literature and research findings.
These compounds contain a dioxaborolane moiety which is known for its stability and ability to participate in various chemical reactions. The general formula for these compounds can be represented as follows:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 1-Cyclopropyl... | C19H21BO3 | 308.18 |
| 5-Methyl... | C17H25BO3 | 302.17 |
| 5-Methyl... | C18H27BO3 | 316.19 |
| 1-Phenyl... | C18H25BO3 | 314.19 |
Antimicrobial Activity
Research indicates that dioxaborolane derivatives possess notable antimicrobial properties. For instance, studies have shown that compounds with greater lipophilicity often exhibit enhanced antibacterial activity. This is attributed to their ability to penetrate bacterial membranes more effectively .
Enzyme Inhibition
Some derivatives have been evaluated for their inhibitory effects on various enzymes. For example:
- Butyrylcholinesterase (BChE) : One derivative demonstrated an IC50 value of 46.42 µM against BChE, indicating strong inhibitory potential comparable to established inhibitors like physostigmine .
Selectivity and Potency
The selectivity of these compounds for specific biological targets is crucial for their therapeutic potential. For example:
- GlyT1 Inhibition : Certain dioxaborolane derivatives have been identified as selective inhibitors of GlyT1 with minimal activity against GlyT2 isoforms . This selectivity is important for minimizing side effects associated with broader-spectrum inhibitors.
Study on Antimicrobial Properties
A study published in PubMed highlighted the synthesis and antimicrobial evaluation of several dioxaborolane derivatives. The results indicated that these compounds exhibited moderate to significant antibacterial and antifungal activities .
Structure Activity Relationship (SAR)
Extensive SAR studies have been conducted on related compounds to optimize their biological activity. For instance, modifications in the dioxaborolane structure have been shown to influence both potency and selectivity against targeted enzymes .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of these boronate esters?
- Methodology :
- Esterification : Use pinacol esterification under anhydrous conditions with boron trifluoride etherate (BF₃·OEt₂) as a catalyst. Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient. Confirm purity via ¹H NMR (δ 1.2–1.3 ppm for pinacol methyl groups) and ¹¹B NMR (δ 28–32 ppm for boronate esters) .
- Safety : Handle under inert atmosphere (N₂/Ar) to prevent hydrolysis; use gloveboxes for moisture-sensitive steps .
Q. What characterization techniques are critical for verifying structural integrity?
- Key Techniques :
- NMR Spectroscopy : ¹¹B NMR distinguishes boronate esters from free boronic acids. ¹H/¹³C NMR identifies substituent patterns (e.g., cyclopropyl protons at δ 0.5–1.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ for C₂₀H₂₈BO₄: calc. 343.21, found 343.20) .
- IR Spectroscopy : B-O stretches (1350–1450 cm⁻¹) validate boronate formation .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence Suzuki-Miyaura cross-coupling efficiency?
- Experimental Design :
- Comparative Studies : Synthesize analogs with varying alkyl/aryl substituents. Test coupling with aryl halides (e.g., 4-bromotoluene) using Pd(PPh₃)₄ catalyst and K₂CO₃ base .
- Kinetic Analysis : Monitor reaction rates via HPLC. Bulky groups (e.g., cyclopropyl) reduce transmetallation efficiency by 20–30% compared to linear alkyl chains .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to assess steric maps and charge distribution at the boron center .
Q. How can researchers resolve contradictions in reported hydrolysis stability?
- Troubleshooting Strategy :
- Controlled Degradation : Expose compounds to varying humidity (10–90% RH) and track hydrolysis via ¹¹B NMR. Longer alkyl chains (e.g., undecan-5-ol) enhance stability (t₁/₂ > 48 hrs at 50% RH vs. t₁/₂ < 12 hrs for pentan-1-ol derivatives) .
- Additive Screening : Test stabilizers (e.g., 2,6-lutidine) to mitigate acid-catalyzed hydrolysis in protic solvents .
Q. What role do these compounds play in organic electronic materials?
- Application Focus :
- Polymer Synthesis : Incorporate into conjugated polymers via Suzuki coupling. For example, DPP3 (from ) exhibits λₐbs = 550 nm, suitable for organic photovoltaics .
- Device Fabrication : Optimize solubility in chlorobenzene/THF mixtures (10–20 mg/mL) for spin-coating thin films. Anneal at 150°C to enhance crystallinity .
Data Analysis and Contradiction Management
Q. How to address discrepancies in catalytic activity across studies?
- Systematic Approach :
- Variable Control : Standardize solvent purity (HPLC-grade), catalyst loading (5 mol% Pd), and temperature (80°C).
- Yield Correlation : Tabulate substituent effects (see Table 1).
- Statistical Validation : Use ANOVA to identify significant outliers (p < 0.05) .
Table 1 : Substituent Impact on Suzuki Coupling Yields
| Compound | Substituent | Yield (%) | Steric Hindrance (ų) |
|---|---|---|---|
| 1-Cyclopropyl-1-phenyl... | Cyclopropyl + phenyl | 62 | 150 |
| 5-methyl-4-...nonan-5-ol | Branched alkyl | 78 | 120 |
| 1-phenyl-2-...pentan-1-ol | Linear alkyl | 85 | 90 |
Methodological Recommendations
- Synthetic Protocols : Prioritize microwave-assisted synthesis for time-sensitive reactions (20 mins vs. 12 hrs conventional) .
- Safety Compliance : Follow OSHA guidelines for boron handling; use fume hoods and PPE .
- Data Reproducibility : Archive NMR raw data (FID files) and HPLC chromatograms in open-access repositories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
